molecular formula C12H9F7O B14324748 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene CAS No. 111144-99-1

1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene

Cat. No.: B14324748
CAS No.: 111144-99-1
M. Wt: 302.19 g/mol
InChI Key: IPXALQQGEQVBSM-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group and a heptafluorobutoxy group

Preparation Methods

The synthesis of 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and 2,2,3,3,4,4,4-heptafluorobutanol.

    Formation of the Ether Linkage: The hydroxyl group of 4-hydroxybenzaldehyde reacts with 2,2,3,3,4,4,4-heptafluorobutanol in the presence of an acid catalyst to form 4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzaldehyde.

    Vinylation: The aldehyde group of 4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can undergo hydrogenation reactions to reduce the ethenyl group to an ethyl group using catalysts like palladium on carbon (Pd/C).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene has several scientific research applications:

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with hydrophobic and oleophobic properties.

    Industrial Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers with enhanced chemical resistance and thermal stability.

    Biological Research: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive molecules in medicinal chemistry.

    Environmental Science: Its stability and resistance to degradation make it a candidate for use in coatings and surface treatments to protect materials from harsh environmental conditions.

Mechanism of Action

The mechanism by which 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its aromatic and fluorinated structure, potentially affecting biochemical pathways.

    Pathways Involved: The presence of the ethenyl group allows for participation in polymerization reactions, while the fluorinated butoxy group imparts unique physicochemical properties that influence the compound’s behavior in different environments.

Comparison with Similar Compounds

1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene can be compared with other similar compounds:

    1-Ethenyl-4-ethylbenzene: This compound lacks the fluorinated butoxy group, resulting in different chemical properties and applications.

    1-Ethenyl-4-(trifluoromethoxy)benzene: While also fluorinated, this compound has a trifluoromethoxy group instead of a heptafluorobutoxy group, leading to variations in reactivity and stability.

    4-Vinylbenzoic acid: This compound contains a carboxyl group instead of a fluorinated butoxy group, making it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of an ethenyl group and a highly fluorinated butoxy group, which imparts distinct chemical and physical properties.

Properties

CAS No.

111144-99-1

Molecular Formula

C12H9F7O

Molecular Weight

302.19 g/mol

IUPAC Name

1-ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene

InChI

InChI=1S/C12H9F7O/c1-2-8-3-5-9(6-4-8)20-7-10(13,14)11(15,16)12(17,18)19/h2-6H,1,7H2

InChI Key

IPXALQQGEQVBSM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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